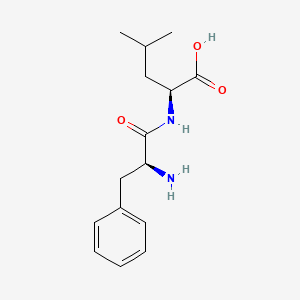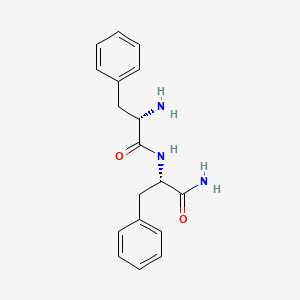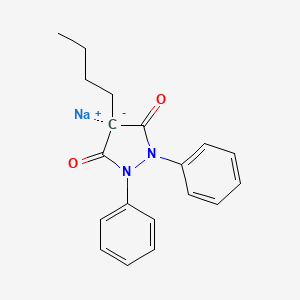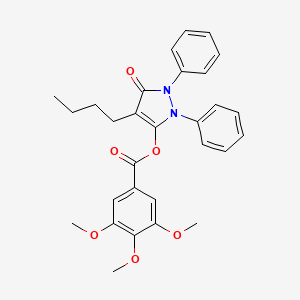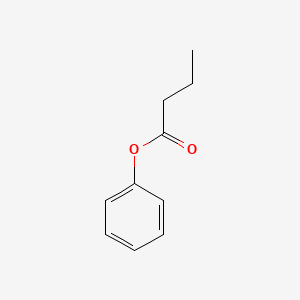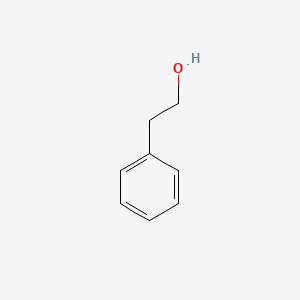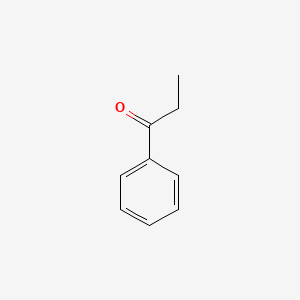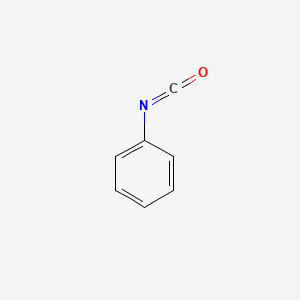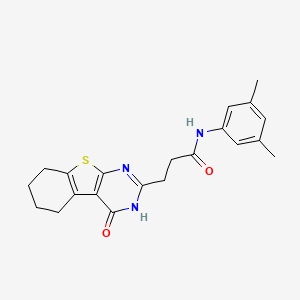
Photoregulin1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reversible Photoregulation in Biological Functions
Photoregulin1's applications in scientific research are primarily centered around its ability to regulate biological functions through light. This reversible photoregulation offers a high level of spatiotemporal precision and is considered non-invasive and waste-free. Recent developments in this field extend beyond the fundamental studies of photochemistry, moving towards practical applications in chemical biology, nanotechnology, and material science. The emerging field of photopharmacology highlights the significance of Photoregulin1 in future medical applications, especially in areas like gene regulation, drug delivery, and materials design (Lubbe, Szymański, & Feringa, 2017).
Near-Infrared Photoregulation in Biomedicine
The application of near-infrared (NIR) light in biomedicine, facilitated by Photoregulin1, represents a significant advancement due to its deeper tissue penetration and reduced phototoxicity. The development of optical nanomaterials that convert NIR light into UV/visible light, heat, or free radicals, opens up possibilities for remote control over biological events. This technology shows promise in photoregulation of neural activity, gene expression, and visual systems, along with photochemical tissue bonding (Li, Duan, & Pu, 2019).
Photoregulation in Gene Expression
Photoregulin1's role in gene expression, particularly through the modulation of transcription factors like Nr2e3, is crucial. It has been shown to regulate the expression of photoreceptor-specific genes, providing a potential therapeutic approach for retinal degenerative diseases such as retinitis pigmentosa. The use of Photoregulin1 in manipulating rod gene expression suggests its potential in developing treatments for these conditions (Nakamura et al., 2016; Nakamura et al., 2017).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMLGSUGNEINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Photoregulin1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



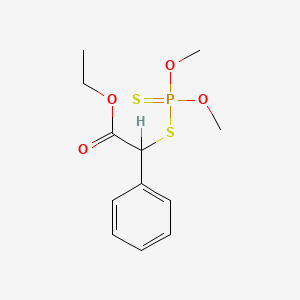
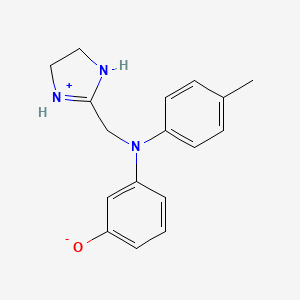
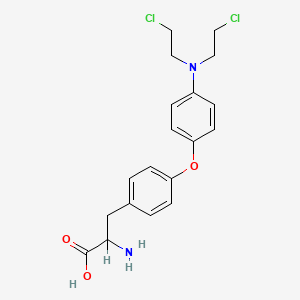
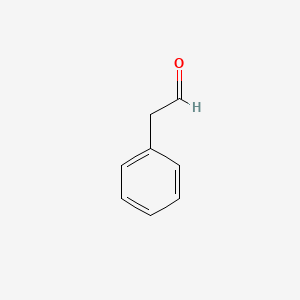
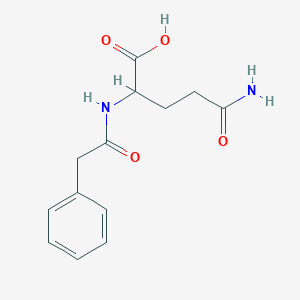
![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
